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Compound of Interest

Compound Name: Ethyl 2-(cyanomethyl)benzoate

Cat. No.: B174670

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Ethyl 2-(cyanomethyl)benzoate is a chemical compound for which extensive
public domain data is limited. This guide consolidates available information and presents
representative experimental protocols and potential research workflows based on established
chemical principles and data from structurally related compounds.

Core Compound Identification and Properties

Ethyl 2-(cyanomethyl)benzoate, with the molecular formula C11H11NO3, is an organic
compound featuring a benzene ring substituted with an ethyl ester and a cyanomethyl group at
the ortho position.[1][2][3][4][5] Its chemical structure suggests its potential as a versatile
intermediate in organic synthesis, particularly in the construction of more complex molecules
relevant to medicinal chemistry.

Physicochemical and Computed Data

Quantitative data for Ethyl 2-(cyanomethyl)benzoate is primarily based on computational
models. Experimental values for properties such as melting and boiling points are not readily
available in the literature. The following table summarizes key identifiers and computed
physicochemical properties.
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Property Value Source

IUPAC Name Ethyl 2-(cyanomethyl)benzoate  N/A

2-Cyanomethyl benzoic acid
Synonyms ethyl ester, Benzoic acid, 2- [1][6]

(cyanomethyl)-, ethyl ester

CAS Number 19821-21-7 [2]14115]
Molecular Formula C11H11NO2 [1112114115]
Molecular Weight 189.21 g/mol [2]
XLogP3 (Computed) 1.8 [6]
Hydrogen Bond Donor Count 0 [6]
Hydrogen Bond Acceptor

C)c;untg p 3 o)
Rotatable Bond Count 4 [6]

Exact Mass 189.078978594 Da [6]
Complexity (Computed) 241 [6]

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for Ethyl 2-(cyanomethyl)benzoate is not widely
published. However, a plausible synthetic route can be devised based on standard organic
chemistry transformations and procedures reported for analogous compounds. The following
represents a hypothetical, yet chemically sound, experimental protocol.

Proposed Synthesis of Ethyl 2-(cyanomethyl)benzoate

A common route to synthesize a-cyano esters is through the cyanation of an a-halo ester. In
this proposed synthesis, ethyl 2-(bromomethyl)benzoate would serve as the precursor.

Reaction Scheme:

Experimental Protocol:
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o Materials:

o Ethyl 2-(bromomethyl)benzoate

[¢]

Sodium cyanide (NaCN)

[¢]

Dimethylformamide (DMF), anhydrous

[e]

Ethyl acetate

o

Saturated aqueous sodium bicarbonate solution

[¢]

Brine (saturated aqueous sodium chloride solution)

[¢]

Anhydrous magnesium sulfate

e Procedure:

o In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve
Ethyl 2-(bromomethyl)benzoate (1 equivalent) in anhydrous DMF.

o Add sodium cyanide (1.2 equivalents) to the solution.

o Stir the reaction mixture at room temperature under a nitrogen atmosphere for 12-24
hours. Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, quench the reaction by adding water.

o Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

o Combine the organic layers and wash with saturated aqueous sodium bicarbonate
solution, followed by brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the
solvent under reduced pressure using a rotary evaporator.

e Purification:
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o The crude product can be purified by column chromatography on silica gel, using a
gradient of ethyl acetate in hexanes as the eluent, to yield pure Ethyl 2-
(cyanomethyl)benzoate.

Characterization

The structure and purity of the synthesized Ethyl 2-(cyanomethyl)benzoate would be
confirmed using standard analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR to confirm the chemical

structure.
e Mass Spectrometry (MS): To verify the molecular weight.

« Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=N stretch,
C=0 stretch of the ester).

Potential Applications in Drug Development

While specific biological activities of Ethyl 2-(cyanomethyl)benzoate are not well-
documented, its structural motifs are present in various biologically active molecules. The
cyanomethyl group can act as a bioisostere for other functional groups or as a key interacting
moiety with biological targets.

Role as a Chemical Scaffold

The "cyanomethylbenzoate" core can be considered a scaffold for the development of novel
therapeutic agents. The ester and nitrile functionalities offer handles for further chemical
modifications to explore structure-activity relationships (SAR). For instance, the ester could be
hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various
amines to generate a library of amide derivatives.

Potential Biological Targets

Derivatives of structurally related compounds, such as benzothiazoles, have shown a wide
range of biological activities, including antimicrobial, antifungal, and antitumor effects. It is
plausible that derivatives of Ethyl 2-(cyanomethyl)benzoate could be investigated for similar
activities.
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Visualizing Workflows and Pathways

Given the lack of specific experimental data for signaling pathways involving Ethyl 2-
(cyanomethyl)benzoate, the following diagrams represent a generalized workflow for the
synthesis and screening of a novel chemical entity and a hypothetical signaling pathway that
could be investigated for a compound with this scaffold.

General Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of a novel compound like
Ethyl 2-(cyanomethyl)benzoate and its subsequent initial biological screening.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b174670?utm_src=pdf-body
https://www.benchchem.com/product/b174670?utm_src=pdf-body
https://www.benchchem.com/product/b174670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Synthesis and Purification

¢

e.g.,

Starting Materials
Ethyl 2-(bromomethyl)benzoate)

hemical Synthesi
(e.g., Cyanation)

;
)

[c

Reaction Workup
and Extraction

{

Purification
e.g., Column Chromatography

)

tructural Characterizatio
(NMR, MS, IR)

\ )

Initial Biological Screening

Panel of Cancer

Cell Lines

Cytotoxicity Assay
(e.g., MTT Assay)

Data Analysis
IC50 Determination)

{

Hit Identification

_|

llow-up Studies

echanism of Actio
Studies

[M

Structure—Act1v1ty
elationship (SAR) Studie

“] o y

Lead Optimization

Click to download full res

olution via product page

© 2025 BenchChem

. All rights reserved.

6/9

Tech Support


https://www.benchchem.com/product/b174670?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Caption: A general workflow for the synthesis and initial biological screening of a novel
compound.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a hypothetical scenario where a derivative of Ethyl 2-
(cyanomethyl)benzoate could act as an inhibitor of a generic kinase signaling pathway, a
common target in cancer drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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